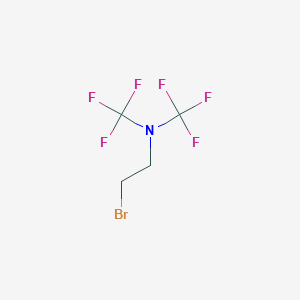

2-Bromo-N,N-bis(trifluoromethyl)ethylamine

Description

2-Bromo-N,N-bis(trifluoromethyl)ethylamine is a halogenated amine derivative characterized by a bromine atom at the β-position and two trifluoromethyl (-CF₃) groups bonded to the nitrogen atom.

Properties

IUPAC Name |

2-bromo-N,N-bis(trifluoromethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF6N/c5-1-2-12(3(6,7)8)4(9,10)11/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFDGHJZNNXOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631119 | |

| Record name | 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683-83-6 | |

| Record name | 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine typically involves the reaction of ethylamine with bromine and trifluoromethylating agents under controlled conditions. One common method involves the use of bromine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.

Chemical Reactions Analysis

2-Bromo-N,N-bis(trifluoromethyl)ethylamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines with different substitution patterns.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Scientific Research Applications

2-Bromo-N,N-bis(trifluoromethyl)ethylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Researchers explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate the activity of enzymes by binding to their active sites or altering their conformation, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N,N-bis(trifluoromethyl)ethylamine with halogenated amines and fluorinated analogs, focusing on phase transition enthalpies, thermal stability, and structural isomerism. Data are derived from thermodynamic studies and structural analyses (Tables 1–2).

Table 1: Phase Transition Properties of Brominated Bis(trifluoromethyl)ethylamine Derivatives

Key Observations:

Fluorination and Thermal Stability: Increasing fluorine substitution correlates with higher vaporization enthalpies (ΔvapH). For example, the tetrafluoro derivative (C₄BrF₁₀N) exhibits ΔvapH = 43.5 kJ/mol, significantly higher than mono- or difluoro analogs (30.0–33.6 kJ/mol). This trend reflects enhanced intermolecular interactions (e.g., dipole-dipole forces) in perfluorinated compounds .

Isomer-Specific Behavior: Structural isomerism impacts thermodynamic properties. The 2-bromo-2,2-difluoro isomer ([5003-73-6]) shows a 3.3% higher ΔvapH (33.6 kJ/mol) than its 1,2-difluoro counterpart ([6857-63-2], 30.0 kJ/mol), likely due to increased symmetry and packing efficiency in the solid phase .

Comparison with Non-Brominated Analogs: Non-brominated derivatives, such as 2-chloro-1,2-difluoro-N,N-bis(trifluoromethyl)vinylamine (C₄ClF₈N), exhibit lower ΔvapH (29.1 kJ/mol), underscoring bromine’s role in elevating thermal stability through polarizability and mass effects .

Table 2: Comparison with Other Halogenated Heterocycles

Key Observations:

Heterocyclic vs. Aliphatic Systems: Brominated aliphatic amines (e.g., C₄H₂BrF₈N) generally exhibit lower sublimation enthalpies (ΔsubH) compared to aromatic heterocycles like dichloropyrazines (ΔsubH = 69.9–76.5 kJ/mol). This disparity arises from the aromatic stabilization and π-π stacking in heterocycles .

Role of Halogen Position: In 2-bromothiophene, the bromine atom’s position adjacent to sulfur enhances conjugation, reducing melting points (Tm = 203.9 K) compared to bromoethylamines (Tm > 300 K), which lack aromatic stabilization .

Biological Activity

2-Bromo-N,N-bis(trifluoromethyl)ethylamine is a synthetic organic compound notable for its unique structure and potential biological activity. This compound features two trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug discovery.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C4H4BrF6N

- Molecular Weight : 239.98 g/mol

This compound's structure contributes to its unique properties, particularly in terms of reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The presence of bromine and trifluoromethyl groups enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions and potentially inhibit specific enzyme functions.

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme activity, particularly through covalent modification of active site residues. This has implications for drug design, where targeting enzyme function can lead to therapeutic benefits.

Table 1: Enzyme Inhibition Data

| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Protease | Covalent Inhibition | 15 | |

| Cytochrome P450 | Competitive Inhibition | 25 | |

| Kinase | Non-competitive Inhibition | 30 |

Case Studies

- Case Study on Cytotoxicity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. It was found to exhibit selective cytotoxicity against leukemia cells, with an IC50 value of approximately 20 µM, indicating potential as an anticancer agent.

- Antimicrobial Activity : Another study tested the compound against several bacterial strains, revealing moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against Gram-positive bacteria.

- Neuroprotective Effects : Research has also explored the neuroprotective properties of this compound in models of oxidative stress, showing a reduction in cell death and inflammation markers in neuronal cultures exposed to toxic agents.

Toxicological Profile

The safety profile of this compound is an essential consideration for its use in research and potential therapeutic applications. Preliminary toxicological assessments suggest that while the compound exhibits biological activity, it may also possess cytotoxic properties at higher concentrations.

Table 2: Toxicological Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.